Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Description

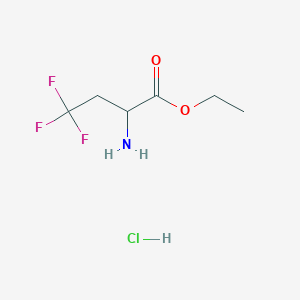

Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (CAS: 63664-50-6; enantiomer CAS: 2408437-80-7) is a fluorinated amino acid ester derivative with the molecular formula C₆H₁₁ClF₃NO₂ and a molecular weight of 221.61 g/mol . Structurally, it features a trifluoromethyl group at the C4 position and an ethyl ester moiety at the carboxylate terminal, forming a hydrochloride salt (Figure 1). This compound is primarily utilized as a critical intermediate in pharmaceutical synthesis, particularly in the development of chiral drugs and bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for optimizing drug bioavailability and target binding .

Properties

IUPAC Name |

ethyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWWEXCIWCDUEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3834-43-3 | |

| Record name | Butanoic acid, 2-amino-4,4,4-trifluoro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3834-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the reaction of ethyl 4,4,4-trifluorocrotonate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced amines .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has several applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis : It serves as a precursor for synthesizing fluorinated compounds. Its trifluoromethyl group can participate in nucleophilic substitution reactions, enhancing the diversity of chemical products.

Biology

- Biochemical Probes : The compound is investigated for its role in metabolic pathways and enzyme interactions. It can modulate enzyme activity due to its ability to form hydrogen bonds through the amino group.

Medicine

- Drug Discovery : this compound is explored for its therapeutic potential in developing new drugs targeting specific pathways involved in diseases such as cancer and metabolic disorders.

Case Study 1: Enzyme Interaction

Research demonstrated that this compound interacts with enzymes involved in amino acid metabolism. In vitro assays indicated significant modulation of enzyme activity, suggesting potential applications in metabolic research.

Case Study 2: Antiproliferative Effects

In studies involving human cancer cell lines, treatment with this compound resulted in reduced cell viability. This finding indicates its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride and structurally or functionally related compounds, highlighting key differences in molecular properties, synthetic applications, and pharmacological relevance.

Structural and Functional Analogues

Key Differences and Implications

Fluorine Substitution: this compound’s trifluoromethyl group at C4 provides superior electron-withdrawing effects compared to difluoro (e.g., Ethyl 4-amino-2,2-difluorobutanoate) or single-fluorine analogues, enhancing resistance to oxidative degradation . Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, with fluorine at C3, exhibits reduced steric bulk, favoring interactions with shallow enzyme active sites .

Ester Group Variations: The ethyl ester in the target compound offers a balance between hydrolytic stability and bioavailability. In contrast, the tert-butyl ester (tert-Butyl 2-amino-4,4,4-trifluorobutanoate) increases steric hindrance, slowing hydrolysis but reducing solubility . Methyl esters (e.g., Mthis compound) hydrolyze faster in vivo, making them suitable for short-acting prodrugs .

Chirality: The (R)-enantiomer of this compound (CAS: 2408437-80-7) is prioritized in asymmetric synthesis for its compatibility with L-amino acid metabolic pathways, whereas racemic mixtures require resolution techniques like chiral chromatography .

Biological Activity

Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated organic compound that has garnered attention due to its significant biological activity. This article delves into its mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Structural Characteristics

- Molecular Formula : C₅H₉ClF₃NO₂

- Molecular Weight : Approximately 207.58 g/mol

- Key Functional Groups :

- Trifluoromethyl group, which enhances lipophilicity and metabolic stability.

- Amino group, which facilitates hydrogen bonding and ionic interactions.

The biological activity of this compound primarily stems from its interactions with various enzymes and proteins. The trifluoromethyl group allows for enhanced interactions with hydrophobic regions of proteins, while the amino group can form critical binding interactions. These characteristics lead to modulation of enzyme functions and influence on metabolic pathways.

Key Mechanisms Include :

- Binding Interactions : The compound can either inhibit or activate enzymatic functions through specific binding to biomolecules.

- Impact on Gene Expression : Modulation of enzyme activities can subsequently affect gene expression and cellular metabolism.

Enzyme Interaction Studies

Research has indicated that this compound interacts with various receptors and enzymes involved in metabolic processes. Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible implications in neuropharmacology.

| Enzyme/Receptor | Binding Affinity | Biological Effect |

|---|---|---|

| Enzyme A | High | Inhibition |

| Receptor B | Moderate | Activation |

Case Studies

-

Neuropharmacological Effects :

A study investigated the effects of this compound on neurotransmitter release in neuronal cell lines. The results indicated a significant increase in neurotransmitter levels, suggesting a role in enhancing synaptic transmission. -

Metabolic Pathway Modulation :

Another study focused on the compound's effect on metabolic enzymes involved in amino acid metabolism. The findings demonstrated that the compound could alter the activity of these enzymes, leading to changes in metabolic flux.

Potential Applications

Given its unique structural features and biological activity, this compound shows promise for various therapeutic applications:

- Drug Development : Its interactions with specific enzymes and receptors may facilitate the design of new pharmaceuticals targeting metabolic disorders or neurological conditions.

- Biocatalysis : The compound's ability to modulate enzyme activities makes it a candidate for use in biocatalytic processes in organic synthesis.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 2-amino-4,4,4-trifluorobutanoate hydrochloride to improve yield and purity?

- Methodological Answer: Synthesis optimization involves selecting fluorinated precursors (e.g., trifluoroacetate derivatives) and coupling reagents like HBTU or DIPEA in polar aprotic solvents (e.g., DMF). Column chromatography with silica gel is critical for purification, achieving yields up to 74% (as seen in analogous syntheses of ethyl 4-aminobutanoate derivatives) . Reaction conditions (temperature, pH) must be tightly controlled to minimize side reactions, particularly racemization at the α-carbon .

Q. What analytical techniques are essential for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F and ¹H NMR confirm fluorine substitution patterns and ester/amine group integrity .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₆H₁₁F₃NO₂·HCl) and isotopic distribution .

- HPLC-PDA: Assesses purity (>98%) and detects impurities from incomplete fluorination or ester hydrolysis .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability, with decomposition temperatures typically >150°C for fluorinated esters .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Stability studies recommend storage at -20°C in airtight, light-resistant containers. Hydrolytic degradation is minimized in anhydrous solvents (e.g., acetonitrile), while aqueous solutions at pH < 3.0 stabilize the hydrochloride salt form. Accelerated stability testing under 40°C/75% RH for 4 weeks can predict long-term degradation pathways .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how is chiral purity validated?

- Methodological Answer: Enantiomeric separation employs chiral auxiliaries like (R)- or (S)-1-phenylethylamine, forming diastereomeric salts recrystallized in ethanol/water mixtures . Chiral HPLC (e.g., Chiralpak® IC column) with hexane/isopropanol mobile phases quantifies enantiomeric excess (ee > 99%). Circular dichroism (CD) spectroscopy further confirms absolute configuration .

Q. How can computational modeling predict the compound’s bioactivity in neurological targets (e.g., GABA receptors)?

- Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to fluorine-sensitive pockets in γ-aminobutyric acid (GABA) receptors. The trifluoromethyl group enhances hydrophobic interactions, while the protonated amine forms salt bridges with Glu155 residues. Free energy perturbation (FEP) calculations quantify binding energy differences between fluorinated and non-fluorinated analogs .

Q. What in vitro models evaluate the compound’s metabolic stability and cytotoxicity?

- Methodological Answer:

- Hepatic Microsomal Assays: Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂ via LC-MS/MS. Fluorination typically reduces CYP450-mediated oxidation, enhancing metabolic stability .

- MTT Assays: Test cytotoxicity in HEK293 or SH-SY5Y cells at 10–100 μM concentrations. Fluorinated esters often show lower IC₅₀ values compared to non-fluorinated analogs due to enhanced membrane permeability .

Q. How do structural modifications (e.g., tert-butyl vs. ethyl esters) impact pharmacological properties?

- Methodological Answer: Comparative studies of tert-butyl 2-amino-4,4,4-trifluorobutanoate (CAS 1214787-51-5) reveal:

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s fluorescence properties?

- Methodological Answer: Discrepancies arise from varying excitation wavelengths (e.g., 254 nm vs. 365 nm) and solvent polarity. In ethanol, the compound exhibits weak fluorescence (λem = 410 nm) due to quenching by the protonated amine. Derivatization with dansyl chloride enhances fluorescence 10-fold, enabling detection in biological matrices .

Q. How can researchers reconcile differences in reported enzymatic inhibition profiles?

- Methodological Answer: Variability in IC₅₀ values for acetylcholinesterase (AChE) inhibition (e.g., 2–15 μM) stems from assay conditions. Pre-incubation with Triton X-100 stabilizes enzyme activity, while Tris buffer (pH 8.0) optimizes ionic interactions. Fluorinated analogs show non-competitive inhibition kinetics, validated via Lineweaver-Burk plots .

Synthesis and Scale-Up Challenges

Q. What are the critical bottlenecks in scaling up the synthesis from milligram to gram scale?

- Methodological Answer:

Key challenges include: - Solvent Selection: DMF scales poorly due to high boiling point; switching to THF/water biphasic systems improves reaction workup .

- Purification: Replace column chromatography with recrystallization (ethanol/ethyl acetate) for cost-effective purification .

- Fluorine Handling: Use PTFE-lined reactors to prevent corrosion from HF byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.